1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R*
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Overview
Description
1,3-Dioxolane-4-butanol, beta-methoxy-2,2-dimethyl-alpha-pentyl-delta-(phenylmethoxy)-, 4R-4R* is a complex organic compound with a unique structure that includes a dioxolane ring, a butanol chain, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the Butanol Chain: The butanol chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a butanol moiety.
Functional Group Modifications: The introduction of the .beta.-methoxy, 2,2-dimethyl, .alpha.-pentyl, and .delta.-(phenylmethoxy) groups can be achieved through various organic reactions such as alkylation, esterification, and etherification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve strong bases or acids, depending on the nature of the leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-methanol: A simpler analog with a methanol group instead of butanol.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with different functional groups.
4-Phenyl-1,3-dioxolane: Contains a phenyl group but lacks the butanol chain.
Uniqueness
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* is unique due to its combination of functional groups and stereochemistry, which can impart specific chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 1,3-Dioxolane-4-butanol, beta-methoxy-2,2-dimethyl-alpha-pentyl-delta-(phenylmethoxy)-, 4R-4R*, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
136781-81-2 |
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Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1S,3R,4S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxy-1-phenylmethoxynonan-4-ol |
InChI |
InChI=1S/C22H36O5/c1-5-6-8-13-18(23)19(24-4)14-20(21-16-26-22(2,3)27-21)25-15-17-11-9-7-10-12-17/h7,9-12,18-21,23H,5-6,8,13-16H2,1-4H3/t18-,19+,20-,21+/m0/s1 |
InChI Key |
CSEYSTSQDZMWAI-JSXRDJHFSA-N |
SMILES |
CCCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](C[C@@H]([C@H]1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Canonical SMILES |
CCCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Synonyms |
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R*(.alpha.S*,.beta.R*,.delta.S*)- |
Origin of Product |
United States |
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